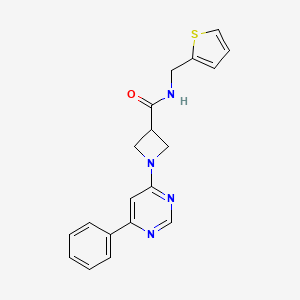

1-(6-phenylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide

Description

1-(6-Phenylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide is a heterocyclic small molecule featuring a pyrimidine core substituted with a phenyl group at the 6-position and an azetidine-3-carboxamide moiety at the 4-position. The azetidine ring is further functionalized with a thiophen-2-ylmethyl group via an amide linkage.

Properties

IUPAC Name |

1-(6-phenylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4OS/c24-19(20-10-16-7-4-8-25-16)15-11-23(12-15)18-9-17(21-13-22-18)14-5-2-1-3-6-14/h1-9,13,15H,10-12H2,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYMZPKHPVVACMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)NCC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-phenylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyrimidine ring: Starting from a suitable precursor, the pyrimidine ring can be synthesized through cyclization reactions.

Introduction of the phenyl group: The phenyl group can be introduced via electrophilic aromatic substitution or cross-coupling reactions.

Synthesis of the azetidine ring: The azetidine ring can be formed through cyclization of appropriate intermediates.

Attachment of the thiophen-2-ylmethyl group: This step might involve nucleophilic substitution or other suitable reactions.

Formation of the carboxamide group:

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(6-phenylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(6-phenylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous molecules described in the literature, focusing on synthetic pathways , structural features , and crystallographic data (where available).

Pyrimidine Derivatives with Aromatic Substituents

The pyrimidine ring is a common scaffold in drug discovery. describes pyrimidine derivatives synthesized via the Biginelli reaction, such as:

- Ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Compound 1)

- Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Compound 2)

Key Differences :

- The target compound replaces the thioxo and tetrahydropyrimidine groups in Compound 1 with a rigid azetidine ring and thiophene-based side chain. This substitution likely enhances conformational stability and alters solubility due to the polar carboxamide group .

- The absence of a thioxo group in the target compound may reduce susceptibility to redox-mediated degradation compared to Compound 1.

Thiophene-Containing Heterocycles

describes 5-chloro-2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzimidazole , a benzimidazole derivative with dual thiophene substituents.

Key Differences :

- The thiophen-2-ylmethyl group in the target compound is linked via a flexible amide bond, contrasting with the rigid direct bonding in the benzimidazole analog. This flexibility may enhance binding entropy in target interactions.

Azetidine-Containing Molecules

Azetidine rings are less common than other saturated heterocycles (e.g., piperidine) due to synthetic challenges. highlights ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate , a pyrimidine with a thietane ring.

Key Differences :

Crystallographic Considerations :

- emphasizes the use of SHELX software for small-molecule crystallography, which could resolve the target compound’s conformation.

Biological Activity

The compound 1-(6-phenylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide is a novel synthetic molecule with potential therapeutic applications, particularly in oncology due to its interaction with deubiquitinases (DUBs). This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview of its pharmacological properties.

Chemical Structure and Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including amide coupling and cyclization. The key steps in its synthesis include:

- Amide Coupling : The initial formation of the azetidine ring through the reaction of thiophen-2-ylmethanamine with appropriate carboxylic acids.

- Cyclization : Subsequent reactions lead to the formation of the pyrimidine structure, which is crucial for its biological activity.

Table 1: Key Synthetic Steps

| Step | Reaction Type | Reagents/Conditions |

|---|---|---|

| 1 | Amide Coupling | Thiophen-2-ylmethanamine + Carboxylic Acid |

| 2 | Cyclization | Heating under reflux with NaOH |

The compound primarily acts as an inhibitor of the USP1/UAF1 deubiquitinase complex, which plays a significant role in regulating protein degradation pathways. By inhibiting this complex, the compound may induce apoptosis in cancer cells and enhance the efficacy of existing chemotherapeutic agents.

In Vitro Studies

In vitro assays have demonstrated that This compound exhibits moderate inhibitory activity against USP1/UAF1, with an IC50 value reported at approximately 7.9 μM. This suggests a selective action with minimal off-target effects on other DUBs, which is advantageous for therapeutic applications.

Table 2: Biological Activity Data

| Target | IC50 (µM) | Selectivity |

|---|---|---|

| USP1/UAF1 | 7.9 | High (minimal activity on other DUBs) |

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of this compound, it was tested against various cancer cell lines. The results indicated significant cytotoxicity in breast and colon cancer cells, supporting its potential as an anticancer agent.

Case Study 2: Combination Therapy

Another investigation explored the effects of combining this compound with standard chemotherapy agents. The combination therapy resulted in enhanced apoptosis rates compared to monotherapy, indicating a synergistic effect that warrants further investigation.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 1-(6-phenylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step processes, starting with the formation of the azetidine ring via cyclization reactions, followed by functionalization of the pyrimidine core. For example:

- Step 1 : Coupling of 4-chloro-6-phenylpyrimidine with azetidine-3-carboxylic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .

- Step 2 : Amide bond formation between the azetidine intermediate and thiophen-2-ylmethylamine using coupling agents like HATU or EDCI in dichloromethane .

- Optimization : Reaction yields depend on solvent polarity, temperature control, and stoichiometric ratios of reagents. Purity is enhanced via column chromatography (silica gel, EtOAc/hexane gradients) .

Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with diagnostic peaks for azetidine (δ 3.5–4.5 ppm) and thiophene protons (δ 6.8–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 407.12) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing (e.g., P2₁/n space group for related benzimidazole-thiophene analogs) .

Q. What preliminary biological screening assays are recommended to assess its pharmacological potential?

- Methodological Answer :

- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values. Pyrimidine-azetidine hybrids often inhibit kinases like EGFR or Aurora B .

- Anti-inflammatory Potential : Evaluate COX-2 inhibition via ELISA or Western blot in LPS-stimulated macrophages .

Advanced Research Questions

Q. How can researchers identify the primary molecular targets of this compound, and what mechanistic insights are critical?

- Methodological Answer :

- Kinase Profiling : Use competitive binding assays (e.g., KINOMEscan) to screen >400 kinases. Thiophene and pyrimidine motifs often target ATP-binding pockets .

- Molecular Dynamics (MD) Simulations : Model ligand-protein interactions (e.g., with PI3Kγ or CDK2) using software like AutoDock Vina. Validate with mutagenesis studies .

Q. What strategies are effective for optimizing the compound’s selectivity and potency through structural modifications?

- Methodological Answer :

- SAR Studies : Modify substituents on the pyrimidine ring (e.g., replace phenyl with substituted aryl groups) or azetidine’s carboxamide moiety. For example:

- Thiophene substitution : Introducing electron-withdrawing groups (e.g., Cl, CF₃) enhances metabolic stability .

- Azetidine ring expansion : Replace azetidine with pyrrolidine to assess conformational flexibility .

Q. How should contradictory data in biological activity (e.g., varying IC₅₀ across studies) be analyzed?

- Methodological Answer :

- Source Analysis : Compare assay conditions (e.g., cell line genetic variability, serum concentration in media) .

- Dose-Response Reproducibility : Replicate experiments with standardized protocols (e.g., CellTiter-Glo® luminescence for viability) .

Q. What crystallographic insights can guide the interpretation of conformational stability?

- Methodological Answer :

- Crystal Structure Determination : Resolve torsional angles (e.g., dihedral angles between thiophene and pyrimidine rings) to assess planarity. For analogs, angles of ~36–39° indicate moderate π-π stacking potential .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H⋯N hydrogen bonds) influencing crystal packing .

Q. How can solubility and formulation challenges be addressed for in vivo studies?

- Methodological Answer :

- Solubility Screening : Test in DMSO/PBS mixtures. If logP >3 (indicating hydrophobicity), use nanoformulation (e.g., PEGylated liposomes) .

- Pharmacokinetic Profiling : Conduct IV/PO dosing in rodents, with LC-MS/MS plasma analysis to calculate bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.